[(5-Bromo-2-propoxyphenyl)sulfonyl]-3-pyridylamine
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Overview
Description
[(5-Bromo-2-propoxyphenyl)sulfonyl]-3-pyridylamine is an organic compound that has garnered interest in various fields of scientific research. This compound features a brominated phenyl ring, a sulfonyl group, and a pyridylamine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2-propoxyphenyl)sulfonyl]-3-pyridylamine typically involves multiple steps, starting with the bromination of 2-propoxyphenyl compounds. The sulfonylation of the brominated intermediate is then carried out, followed by the introduction of the pyridylamine group. Common reagents used in these steps include bromine, sulfonyl chlorides, and pyridine derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-2-propoxyphenyl)sulfonyl]-3-pyridylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
[(5-Bromo-2-propoxyphenyl)sulfonyl]-3-pyridylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [(5-Bromo-2-propoxyphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity. The brominated phenyl ring and pyridylamine moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[(5-Bromo-2-propoxyphenyl)sulfonyl]-3-pyridylamine can be compared with other sulfonyl-containing compounds, such as:
[(5-Bromo-2-propoxyphenyl)sulfonyl]-2-pyridylamine: Similar structure but with the pyridylamine group in a different position.
[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine: Similar structure but with a methoxy group instead of a propoxy group.
[(5-Chloro-2-propoxyphenyl)sulfonyl]-3-pyridylamine: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-2-propoxy-N-pyridin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-2-8-20-13-6-5-11(15)9-14(13)21(18,19)17-12-4-3-7-16-10-12/h3-7,9-10,17H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAKUWBNNIEPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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